molecular formula C10H14O3 B1590195 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 37503-42-7

2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No. B1590195
CAS RN: 37503-42-7
M. Wt: 182.22 g/mol
InChI Key: PHSXOZKMZYKHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06368770B1

Procedure details

About 66 g of cyclopentadiene is dissolved in about 500 g of tetrahydrofuran (THF). To the resulting mixture was added 130 g of 2-hydroxyethyl acrylate, and the reaction mixture was stirred at −30° C. for 10 hours. The solvent was removed by distillation through a rotary distiller. The title compound was obtained by distillation under reduced pressure (yield: 85%).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[C:6]([O:10][CH2:11][CH2:12][OH:13])(=[O:9])C=C.O1CC[CH2:16][CH2:15]1>>[OH:13][CH2:12][CH2:11][O:10][C:6]([CH:2]1[CH2:1][CH:5]2[CH2:4][CH:3]1[CH:15]=[CH:16]2)=[O:9]

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C1=CC=CC1
Name
Quantity
500 g
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
130 g
Type
reactant
Smiles
C(C=C)(=O)OCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −30° C. for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation through a rotary distiller

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
OCCOC(=O)C1C2C=CC(C1)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.